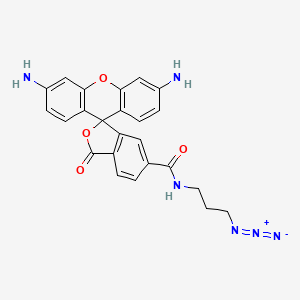
R110 azide, 6-isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R110 azide, 6-isomer, also known as rhodamine 110 azide, is a fluorescent dye with an azide functional group. This compound is a pure 6-isomer of rhodamine 110 and is used extensively in click chemistry due to its ability to form stable triazole linkages with alkynes. It is more photostable than fluorescein and can replace other dyes like DyLight 488 and fluorescein amidite (FAM) in various applications .
準備方法
Synthetic Routes and Reaction Conditions: R110 azide, 6-isomer is synthesized by introducing an azide group into the rhodamine 110 molecule. The synthesis typically involves the following steps:
Nitration: Rhodamine 110 is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Azidation: The amines are then converted to azides using sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and photophysical properties .
化学反応の分析
Types of Reactions: R110 azide, 6-isomer primarily undergoes click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form triazoles. This reaction is highly efficient and selective.
Common Reagents and Conditions:
Reagents: Alkynes, copper(I) catalysts, and sodium ascorbate.
Conditions: The reaction is typically carried out in polar organic solvents like DMSO or dimethylformamide (DMF) at room temperature.
Major Products: The major product formed from the reaction of this compound with alkynes is a stable triazole linkage, which retains the fluorescent properties of the rhodamine dye .
科学的研究の応用
R110 azide, 6-isomer has a wide range of applications in scientific research:
Chemistry: Used as a labeling reagent in click chemistry for the synthesis of fluorescently labeled compounds.
Biology: Employed in the labeling of DNA fragments for visualization in capillary electrophoresis genotyping experiments and gel shift assays.
Medicine: Utilized in imaging bacterial peptidoglycan and other biological structures.
Industry: Applied in the development of photostable fluorescent dyes for various industrial applications .
作用機序
The mechanism of action of R110 azide, 6-isomer involves its azide group reacting with alkynes to form triazole linkages. This reaction is facilitated by copper(I) catalysts and proceeds through a 1,3-dipolar cycloaddition mechanism. The resulting triazole linkage is highly stable and retains the fluorescent properties of the rhodamine dye, making it useful for various labeling and imaging applications .
類似化合物との比較
Fluorescein amidite (FAM): A commonly used fluorescent dye with similar photophysical properties but less photostable than R110 azide, 6-isomer.
DyLight 488: Another fluorescent dye that can be replaced by this compound due to its superior photostability.
Rhodamine B: A rhodamine dye with different functional groups and applications.
Uniqueness: this compound stands out due to its high photostability, making it more suitable for long-term imaging applications. Its ability to form stable triazole linkages through click chemistry further enhances its versatility in various scientific and industrial applications .
特性
分子式 |
C24H20N6O4 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
3',6'-diamino-N-(3-azidopropyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C24H20N6O4/c25-14-3-6-17-20(11-14)33-21-12-15(26)4-7-18(21)24(17)19-10-13(2-5-16(19)23(32)34-24)22(31)28-8-1-9-29-30-27/h2-7,10-12H,1,8-9,25-26H2,(H,28,31) |
InChIキー |
HOPHNLQKZDCUFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)N)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


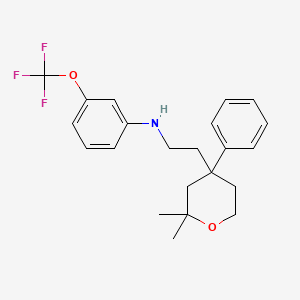
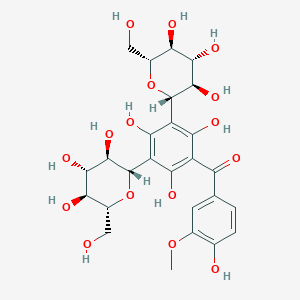
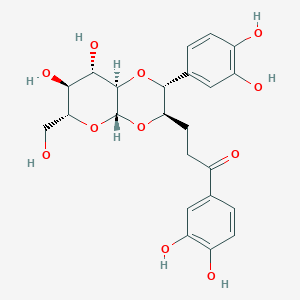
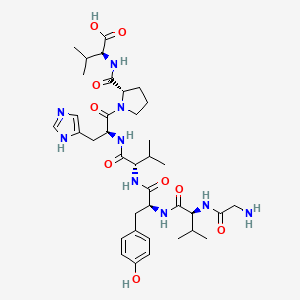
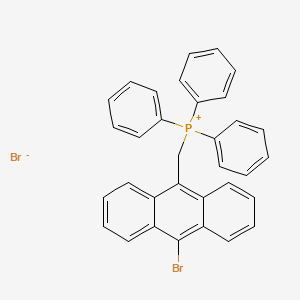
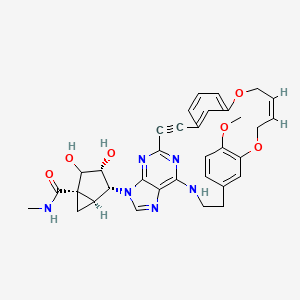
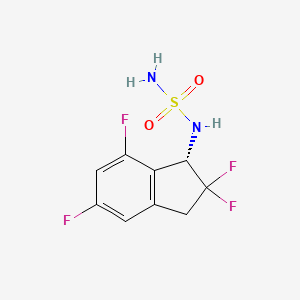
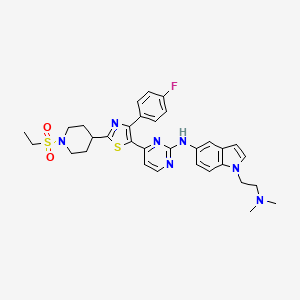

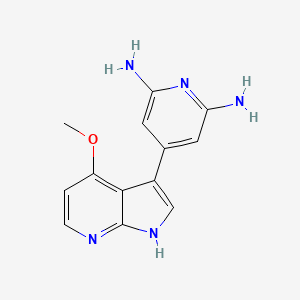
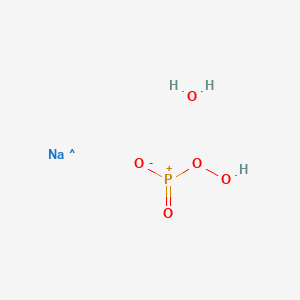
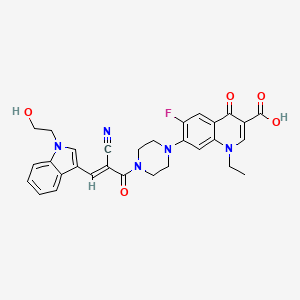
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)

